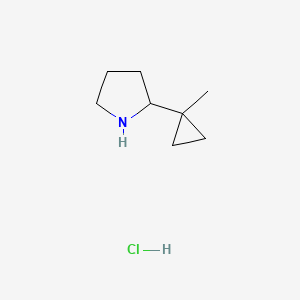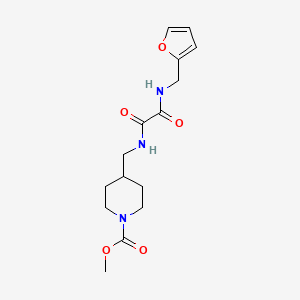
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound is also known as GSK-3 inhibitor and is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of GSK-3, which is a serine/threonine protein kinase that plays a critical role in the regulation of various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 by (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one leads to the activation of various signaling pathways, which can have therapeutic implications in various diseases such as cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been extensively studied in laboratory experiments. This compound has been shown to have inhibitory effects on GSK-3, which can lead to the activation of various signaling pathways involved in cell growth, differentiation, and apoptosis. Additionally, (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have anti-inflammatory effects, which can have therapeutic implications in various diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its potential applications in various areas such as medicinal chemistry and drug discovery. Additionally, this compound has been extensively studied in laboratory experiments, which has provided valuable insights into its mechanism of action and potential therapeutic applications.
The limitations of using (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its potential toxicity and side effects. Additionally, this compound may not be suitable for all types of experiments, and its efficacy may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These include:
1. Development of new GSK-3 inhibitors with improved efficacy and safety profiles.
2. Investigation of the therapeutic potential of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in various diseases such as cancer, Alzheimer's disease, and diabetes.
3. Study of the mechanism of action of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in various cellular processes.
4. Investigation of the potential side effects and toxicity of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments.
5. Development of new methods for the synthesis and purification of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
In conclusion, (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound has been extensively studied in laboratory experiments, which has provided valuable insights into its mechanism of action, biochemical and physiological effects, and future directions for research.
Méthodes De Synthèse
The synthesis of (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that includes the reaction of piperidine with 4-chloropyridine, followed by the reaction with 2-thiophenecarboxaldehyde and then the reaction with ethyl acetoacetate. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
The (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one compound has been widely used in scientific research due to its potential applications in various areas such as medicinal chemistry and drug discovery. This compound has been shown to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(E)-1-(3-pyridin-4-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(6-5-16-4-2-12-22-16)19-11-1-3-15(13-19)21-14-7-9-18-10-8-14/h2,4-10,12,15H,1,3,11,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDNJJVXNROKM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

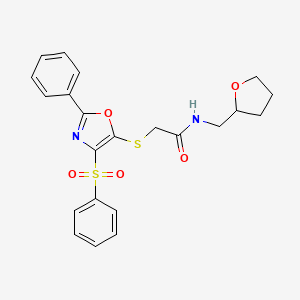
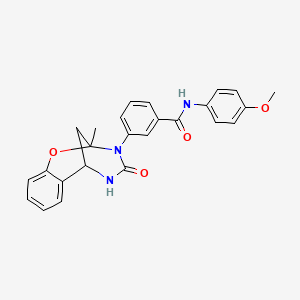


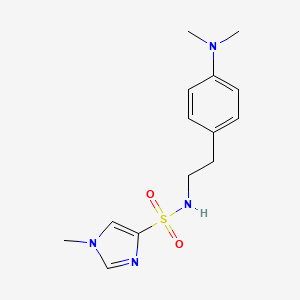
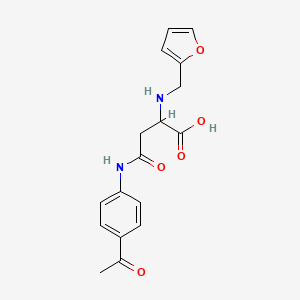

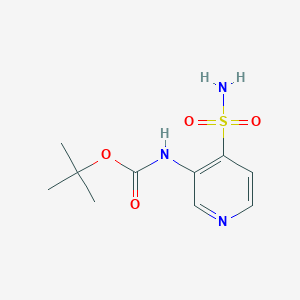
![5-Benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2461339.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2461341.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461343.png)
